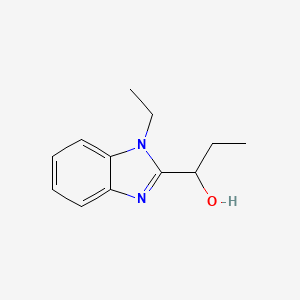

1-(1-ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC9989100

Molecular Formula: C12H16N2O

Molecular Weight: 204.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O |

|---|---|

| Molecular Weight | 204.27 g/mol |

| IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)propan-1-ol |

| Standard InChI | InChI=1S/C12H16N2O/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2/h5-8,11,15H,3-4H2,1-2H3 |

| Standard InChI Key | AJDOYHPEDJFLKG-UHFFFAOYSA-N |

| SMILES | CCC(C1=NC2=CC=CC=C2N1CC)O |

| Canonical SMILES | CCC(C1=NC2=CC=CC=C2N1CC)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

1-(1-Ethyl-1H-1,3-benzodiazol-2-yl)propan-1-ol features a benzimidazole core, a bicyclic aromatic system comprising fused benzene and imidazole rings. The nitrogen atoms at positions 1 and 3 of the imidazole ring are substituted with an ethyl group and a propan-1-ol chain, respectively. The molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol.

Key Structural Features:

-

Benzimidazole core: Provides aromatic stability and π-π stacking potential .

-

Ethyl substituent: Enhances lipophilicity and influences steric interactions .

-

Propan-1-ol side chain: Introduces hydrogen-bonding capacity and polarity.

Systematic Nomenclature

The IUPAC name derives from the parent benzimidazole structure:

-

Position 1: Ethyl group (-CH₂CH₃).

-

Position 2: Propan-1-ol substituent (-CH₂CH₂CH₂OH).

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for this compound are documented, analogous benzimidazole derivatives are typically synthesized via:

-

Condensation Reactions:

-

Reacting o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions . For example, Skolnik et al. (1943) demonstrated benzimidazole formation using ketones and ammonium chloride .

-

Hypothetical pathway: Ethyl-substituted o-phenylenediamine could react with levulinic acid (4-oxopentanoic acid) to form the propanol side chain.

-

-

Post-Modification Strategies:

Optimization Challenges

-

Regioselectivity: Ensuring ethyl and propanol groups occupy specific positions requires controlled reaction conditions .

-

Purification: Benzimidazoles often require chromatographic separation due to byproduct formation .

Physical and Chemical Properties

Physicochemical Profile

Stability and Reactivity

-

Thermal Stability: Benzimidazoles generally decompose above 200°C .

-

Acid/Base Sensitivity: Stable under mild conditions but may undergo hydrolysis in strong acids/bases .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (predicted):

Mass Spectrometry (MS)

-

Expected molecular ion peak at m/z 204.1 (M⁺).

-

Fragmentation patterns likely include loss of H₂O (-18 Da) and cleavage of the ethyl group.

Biological Activity and Research Findings

Pharmacokinetic Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume